Cas no 3010-81-9 (Tris(4-methoxyphenyl)methanol)
Tris(4-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl) carbinol~Tris(4-methoxyphenyl)methanol
- 4,4',4''-Trimethoxytrityl alcohol
- Hydroxy-tris-(4-methoxy-phenyl)-methan
- tri(4-methoxyphenyl)carbinol
- tri(4-methoxyphenyl)methanol
- tri(p-anisyl)methanol
- Tris-(4-methoxy-phenyl)-methanol
- AMINO-BENZO[1,3]DIOXOL-4-YL-ACETICACID
- 3010-81-9
- Tris(p-methoxyphenyl)methanol
- Benzenemethanol, 4-methoxy-alpha,alpha-bis(4-methoxyphenyl)-
- Tris(4-methoxyphenyl)methanol #
- CS-0020962
- 4,4',4''-Trimethoxytriphenylmethanol; 4,4',4''-Trimethoxytrityl alcohol; Tris(4-methoxyphenyl)methanol; Tris(p-methoxyphenyl)methanol
- JCLOLVVCZNYDIP-UHFFFAOYSA-N
- Methanol, tris(p-methoxyphenyl)-
- 4,4',4'-Trimethoxytrityl alcohol
- MFCD00014898
- V6E2SNJ8K7
- A820201
- 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol
- Benzenemethanol, 4-methoxy-.alpha.,.alpha.-bis(4-methoxyphenyl)-
- NS00028857
- AKOS016003092
- AS-60023
- DTXSID10184188
- EINECS 221-139-5
- FT-0616979
- SCHEMBL812742
- AMY28796
- triphenylcarbinol, 4,4',4''-trimethoxy-
- DB-047706
-
- MDL: MFCD00014898
- Inchi: 1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
- InChI Key: JCLOLVVCZNYDIP-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)OC)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC
- BRN: 1890559
Computed Properties
- Exact Mass: 350.15200
- Monoisotopic Mass: 350.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 47.9A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.159
- Melting Point: 76-77°C
- Boiling Point: 522.1°Cat760mmHg
- Flash Point: 269.6°C
- Refractive Index: 1.583
- PSA: 47.92000
- LogP: 3.99660
- Solubility: Not available
Tris(4-methoxyphenyl)methanol Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
Tris(4-methoxyphenyl)methanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Tris(4-methoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119812-100g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 100g |
$400.00 | 2023-09-02 | |
| abcr | AB133701-250 mg |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 250mg |
€78.90 | 2023-05-10 | |
| abcr | AB133701-1 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 1g |
€98.30 | 2023-05-10 | |
| abcr | AB133701-5 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 5g |
€181.70 | 2023-05-10 | |
| abcr | AB133701-25 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 25g |
€469.30 | 2023-05-10 | |
| eNovation Chemicals LLC | D955875-5g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 5g |
$130 | 2024-06-07 | |
| eNovation Chemicals LLC | D955875-25g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 25g |
$290 | 2024-06-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-1g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 1g |
¥175.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-25g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 25g |
¥2059.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-5g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 5g |
¥597.90 | 2023-08-31 |
Tris(4-methoxyphenyl)methanol Suppliers
Tris(4-methoxyphenyl)methanol Related Literature
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1. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labellingAlistair P. Henderson,Jane Riseborough,Christine Bleasdale,William Clegg,Mark R. J. Elsegood,Bernard T. Golding J. Chem. Soc. Perkin Trans. 1 1997 3407
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2. N-Tritylhydroxylamines: preparations, structures, base strengths, and reactions with nitrous acid and perchloric acidMoisés Canle L.,William Clegg,Ibrahim Demirtas,Mark R. J. Elsegood,Johanna Haider,Howard Maskill,Peter C. Miatt J. Chem. Soc. Perkin Trans. 2 2001 1742
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Jonathan C. Morris,Andrew J. Phillips Nat. Prod. Rep. 2008 25 95
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4. Protecting groupsKrzysztof Jarowicki,Philip Kocieński J. Chem. Soc. Perkin Trans. 1 1999 1589
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5. Reaction mechanisms Part (iii) Polar reactionsAnnMarie C. O’Donoghue,Chukwuemeka Isanbor Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2009 105 310
Additional information on Tris(4-methoxyphenyl)methanol
Introduction to Tris(4-methoxyphenyl)methanol (CAS No. 3010-81-9)
Tris(4-methoxyphenyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 3010-81-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This triaryl alcohol derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry, medicinal chemistry, and material science. The compound features a central methanol group substituted with three 4-methoxyphenyl groups, which contribute to its distinct reactivity and utility in various chemical transformations.
The molecular structure of Tris(4-methoxyphenyl)methanol consists of a benzene ring substituted with a methoxy group at the para position relative to the central methanol. This arrangement imparts a high degree of steric hindrance and electronic richness, making it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple methoxy groups enhances the compound's solubility in polar solvents, facilitating its use in solution-phase reactions and purification processes.
In recent years, Tris(4-methoxyphenyl)methanol has been explored for its role in the development of novel pharmaceutical agents. Its aromatic framework and hydroxyl functionality make it a promising precursor for biologically active compounds. Researchers have been particularly interested in its potential as a scaffold for kinase inhibitors, given the prevalence of phenolic derivatives in known pharmacophores. The methoxy groups provide selective points for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.
One of the most compelling aspects of Tris(4-methoxyphenyl)methanol is its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are fundamental in constructing biaryl systems, which are common motifs in many drugs and natural products. The electron-donating nature of the methoxy groups enhances the reactivity of the aromatic rings, enabling efficient coupling with boronic acids under palladium catalysis. This has led to several studies investigating its application in synthesizing complex heterocyclic compounds and drug candidates.
Recent advancements in computational chemistry have also highlighted the significance of Tris(4-methoxyphenyl)methanol as a model compound for studying molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding affinity with metal ions and other small molecules. These studies have implications for designing ligands that can modulate enzyme activity or serve as probes for diagnostic applications. The compound's ability to form stable complexes with transition metals makes it a candidate for catalytic systems in organic synthesis.
The pharmaceutical industry has taken notice of Tris(4-methoxyphenyl)methanol due to its potential as an intermediate in producing antiviral and anticancer agents. Its structural analogs have been reported to exhibit inhibitory effects on viral proteases and kinases, making them attractive candidates for further development. Additionally, the compound's ability to chelate metal ions has opened avenues for designing metal-based therapeutics that can target specific disease pathways. Such applications align with the growing trend toward targeted therapy in medicine.
From a synthetic chemistry perspective, Tris(4-methoxyphenyl)methanol serves as a versatile building block for constructing more intricate molecular architectures. Its high reactivity allows chemists to introduce diverse functional groups while maintaining structural integrity. This flexibility has been exploited in the synthesis of polymers, dyes, and advanced materials where precise control over molecular structure is essential. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
The environmental impact of using Tris(4-methoxyphenyl)methanol has also been considered in recent research. Studies have focused on optimizing synthetic routes to minimize waste generation and improve atom economy. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, including solvent-free reactions and catalytic processes that reduce energy consumption. These efforts are crucial for ensuring that chemical manufacturing remains environmentally responsible.
In conclusion, Tris(4-methoxyphenyl)methanol (CAS No. 3010-81-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical research, synthetic chemistry, and material science. As new methodologies emerge and our understanding of molecular interactions deepens, the potential uses for this compound are likely to expand further. Continued exploration into its properties and applications will undoubtedly yield significant advancements in science and technology.
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